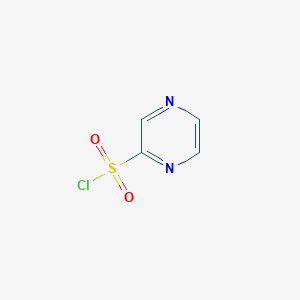

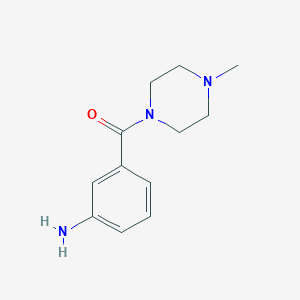

Pyrazine-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazine derivatives, including pyrazine-2-sulfonyl chloride, often involves catalyzed reactions that lead to the formation of trisubstituted pyrazines. For example, an efficient synthetic route utilizing a Rh-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles has been developed, demonstrating the formation of dihydropyrazines through the elimination of nitrogen molecule and arylsulfinic acid (Ryu, Baek, & Lee, 2015). Additionally, other methods have been reported for synthesizing pyrazine derivatives using different bidentate nucleophiles, indicating the versatility and broad applicability of pyrazine-2-sulfonyl chloride in synthetic chemistry (Jashari et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including pyrazine-2-sulfonyl chloride, has been a subject of study in crystal engineering. Investigations into the hydrogen-bonded adducts of 4,4'-sulfonyldiphenol with heteroaromatic amines, including pyrazine, have revealed intricate molecular ladders and framework structures, showcasing the compound's potential in the development of advanced materials (Ferguson et al., 1999).

Chemical Reactions and Properties

Pyrazine-2-sulfonyl chloride participates in a variety of chemical reactions, illustrating its reactivity and utility in organic synthesis. For instance, its role in the synthesis of pyrazoles and pyrazino derivatives through reactions with sulfonyl hydrazines and enaminones has been documented, highlighting the compound's contribution to the generation of pharmacologically relevant structures (Guo et al., 2019).

Physical Properties Analysis

While specific studies on the physical properties of pyrazine-2-sulfonyl chloride were not directly found, the investigation of related pyrazine derivatives provides insights into their behavior. The synthesis and structural characterization of various silver(I) sulfonates with pyrazine derivatives, for instance, shed light on the influence of different substituents on the physical properties of these compounds (Liu et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrazine-2-sulfonyl chloride, inferred from studies on similar compounds, demonstrate its versatility in organic synthesis. For example, the reaction of pyridine-3-sulfonyl chloride with hydrazine highlights the compound's reactivity and potential for creating a variety of chemical structures, including pyrazoles and pyridazino derivatives (Cremlyn et al., 1980).

Aplicaciones Científicas De Investigación

Pyrazine derivatives, including Pyrazine-2-sulfonyl chloride, have garnered significant interest in scientific research due to their diverse pharmacological properties. These compounds, characterized by their two-nitrogen-containing six-membered ring structure, have been extensively studied for various applications. The wide range of pharmacological effects attributed to pyrazine derivatives has led to their exploration in different areas of medicinal chemistry and drug development.

Pharmacological Applications

A notable aspect of pyrazine derivatives is their application in pharmacology. These compounds have been found to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and other therapeutic properties. The versatility of pyrazine derivatives makes them a focal point in the search for new and effective pharmaceutical agents. The exploration of these compounds has been fueled by their presence in nature and their synthetic accessibility, leading to an array of potential clinical applications (Ferreira & Kaiser, 2012).

Role in Food Science

Beyond pharmacological applications, pyrazine derivatives play a crucial role in the food industry, particularly in flavor enhancement. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the cooking process, is a significant source of pyrazine formation. Pyrazines contribute to the baking, roasted, and nutty flavors in food products. Research has focused on strategies to control the generation of pyrazines through the Maillard reaction, optimizing flavor profiles while minimizing the formation of undesirable by-products (Yu et al., 2021).

Direcciones Futuras

The field of pyrazine derivatives, including Pyrazine-2-sulfonyl chloride, is a promising area of research. These compounds have potential applications in various fields, including food and medicine . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds .

Propiedades

IUPAC Name |

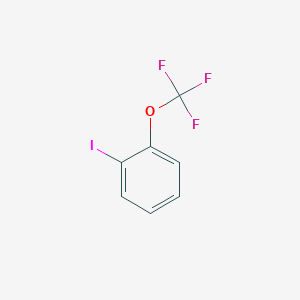

pyrazine-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAABUUQIBNGFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597018 |

Source

|

| Record name | Pyrazine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2-sulfonyl chloride | |

CAS RN |

184170-48-7 |

Source

|

| Record name | Pyrazine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)

![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)